BenchChemオンラインストアへようこそ!

1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine

Prolactin inhibition Dopamine agonist Parkinsonism

1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine (CAS 1334203-56-3) is an N1-isopropyl-substituted 4,5,6,7-tetrahydro-1H-indazol-6-amine belonging to the amino-substituted tetrahydroindazole class. Its molecular formula is C10H17N3 with a molecular weight of 179.26 g/mol.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
CAS No. 1334203-56-3
Cat. No. B1373622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine
CAS1334203-56-3
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC(C)N1C2=C(CCC(C2)N)C=N1
InChIInChI=1S/C10H17N3/c1-7(2)13-10-5-9(11)4-3-8(10)6-12-13/h6-7,9H,3-5,11H2,1-2H3
InChIKeyKYHNEDNGQLMOER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine (CAS 1334203-56-3): Structural Identity and Core Pharmacophore


1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine (CAS 1334203-56-3) is an N1-isopropyl-substituted 4,5,6,7-tetrahydro-1H-indazol-6-amine belonging to the amino-substituted tetrahydroindazole class. Its molecular formula is C10H17N3 with a molecular weight of 179.26 g/mol [1]. The compound features a saturated cyclohexane ring fused to a pyrazole, with a primary amine at the 6-position and an isopropyl substituent at the N1 nitrogen. This scaffold is structurally related to intermediates and active compounds claimed in patents covering dopamine agonists for prolactin inhibition and Parkinsonism treatment (US4276300A) [2], as well as to tetrahydroindazole-based Hsp90-targeting antileishmanial agents described in the primary medicinal chemistry literature [3]. The compound is commercially available at 95% purity from multiple suppliers [1], primarily positioned as a versatile small-molecule scaffold for medicinal chemistry and drug discovery applications.

Why 1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine Cannot Be Replaced by In-Class Analogs


Substitution at the N1 position of the tetrahydroindazole ring system is pharmacologically decisive. The isopropyl group at N1 imparts a distinct steric bulk and lipophilicity profile (XLogP3 = 0.7) that cannot be replicated by the unsubstituted parent (4,5,6,7-tetrahydro-1H-indazol-6-amine, CAS 74197-21-0, XLogP3 ≈ -0.1) or by the N1-methyl analog [1]. Critically, N1-substitution governs tautomeric equilibrium between 1H- and 2H-indazole forms, which in turn determines dopamine receptor engagement and prolactin secretion inhibitory potency, as established in US4276300A [2]. The 6-amine position is further documented as a critical vector for functionalization in antileishmanial lead optimization; the primary amine enables derivatization to access the hydrophobic pocket of the protozoan Hsp90 orthologue (Hsp83), while N1-alkyl substitution simultaneously modulates scaffold lipophilicity to maintain drug-like physicochemical parameters [3]. Simply substituting a different N1-alkyl or unsubstituted tetrahydroindazole scaffold will alter both target engagement potential and ADME properties in ways that cannot be predicted without specific experimental comparison.

Quantitative Differentiation Evidence: 1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine vs. Closest Analogs


N1-Isopropyl Substitution and Dopamine Agonist Prolactin Inhibitory Activity: Class-Level Evidence from US4276300A

US4276300A explicitly claims amino-substituted tetrahydroindazoles wherein the N1 substituent can be H, methyl, ethyl, n-propyl, or allyl, and teaches that these compounds act as dopamine agonists for inhibiting prolactin secretion and treating Parkinsonism [1]. The isopropyl group, while not explicitly exemplified in the patent, falls within the general alkyl scope and provides greater steric hindrance and lipophilicity than the explicitly claimed methyl or ethyl N1-substituents, which may confer distinct pharmacodynamic and pharmacokinetic properties. The unsubstituted 6-amino parent (R² = H) is described in the patent as having some dopamine agonist activity but is predominantly useful as a synthetic intermediate, underscoring that N1-substitution is critical for achieving therapeutically meaningful potency [1].

Prolactin inhibition Dopamine agonist Parkinsonism

Physicochemical Differentiation from the Unsubstituted Parent Scaffold (CAS 74197-21-0)

Computed physicochemical properties from PubChem reveal that the N1-isopropyl substitution substantially increases lipophilicity relative to the unsubstituted 4,5,6,7-tetrahydro-1H-indazol-6-amine (CAS 74197-21-0). The target compound has an XLogP3 of 0.7 versus approximately −0.1 for the unsubstituted parent (estimated from PubChem data for C7H11N3) [1]. Molecular weight increases from 137.18 to 179.26 g/mol, and the hydrogen bond donor count remains at 1 while the acceptor count remains at 2. The rotatable bond count increases from 0 to 1 due to the isopropyl group. These differences directly affect membrane permeability, oral bioavailability potential, and CNS penetration according to Lipinski and CNS MPO rules [2].

Lipophilicity Drug-likeness Scaffold optimization

Primary 6-Amine as a Synthetic Vector for Hsp90-Targeted Antileishmanial Agent Optimization

In the antileishmanial lead optimization study by Kanwar et al. (2017), tetrahydroindazole scaffolds bearing a primary amine at the 6-position were identified as key intermediates for installing functionality to probe the hydrophobic pocket of the protozoan Hsp90 orthologue (Hsp83) [1]. The parent scaffold (compound 1, SNX2112 analog) demonstrated an axenic amastigote IC50 of 0.42 µM and an infected macrophage IC50 of 0.61 µM, with J774 macrophage cytotoxicity >50 µM (selectivity index >119). By comparison, the clinically used miltefosine showed IC50 values of 3.26 µM (axenic) and 0.62 µM (infected macrophage) [1]. The study further demonstrated that proper amine derivatization (e.g., acetamide 18) could enhance infected macrophage activity (IC50 = 1.06 µM, solubility >490 µM in PBS pH 7.4) while maintaining low cytotoxicity [1].

Antileishmanial Hsp90 inhibition Neglected tropical disease

Regioisomeric Specificity: 1H-Indazole vs. 2H-Indazole Tautomerism and Biological Implications

Patent US4276300A explicitly teaches that tetrahydroindazoles exist as 1H- and 2H-tautomers in dynamic equilibrium, and that the percent of each tautomer depends on both environment and electronic forces [1]. N1-substitution (as in the target compound) locks the tautomeric state into the 1H-indazole form, whereas unsubstituted or 2-substituted analogs populate different tautomeric distributions. This is pharmacologically significant because the 1H- and 2H-tautomers may exhibit different dopamine receptor subtype selectivity and prolactin inhibitory potency [1]. For procurement, regioisomeric purity (1-isopropyl vs. 2-isopropyl) is a critical quality attribute not readily distinguished by standard analytical methods without authentic reference standards.

Tautomerism Regioisomeric purity Dopamine receptor selectivity

Vendor-Verified Purity as a Procurement Quality Differentiator

The compound is commercially available at a minimum purity specification of 95% from multiple independent suppliers, including AKSci (catalog 0084DM) , American Elements [1], and Leyan (catalog 1440967) . This 95% purity threshold is a procurement-relevant specification that distinguishes it from lower-purity or research-grade-only alternatives. The dihydrochloride salt form (CAS 1334147-55-5) is also available at 95% purity [2], offering an alternative physical form with enhanced aqueous solubility for biological assay applications.

Chemical purity Procurement specification Quality control

Evidence-Backed Application Scenarios for 1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine (CAS 1334203-56-3)


Dopamine Agonist Lead Optimization for Prolactin Inhibition and Parkinsonism Research

Based on the patent-established dopamine agonist activity of N1-substituted tetrahydroindazol-6-amines [1], this compound serves as a direct starting scaffold for CNS-penetrant dopamine receptor ligand discovery. Its XLogP3 of 0.7 and single hydrogen bond donor place it within favorable CNS drug-likeness space, while the primary 6-amine provides a versatile handle for N-alkylation or acylation to optimize receptor subtype selectivity and pharmacokinetic profile without altering the critical N1-isopropyl substitution that defines the pharmacophore.

Antileishmanial Drug Discovery Scaffold with Pre-Optimized Physicochemical Properties

The tetrahydroindazole-6-amine scaffold has demonstrated potent antileishmanial activity with lead compounds achieving axenic amastigote IC50 values as low as 0.42 µM vs. 3.26 µM for miltefosine [2]. The N1-isopropyl derivative provides a pre-functionalized scaffold with balanced lipophilicity (XLogP3 = 0.7) appropriate for oral bioavailability, positioning it for SAR campaigns targeting the protozoan Hsp83 hydrophobic pocket through 6-amine derivatization. The scaffold's drug-like physicochemical parameters (MW < 180, tPSA-compatible, HBD = 1, HBA = 2) meet lead-like criteria for neglected tropical disease drug discovery.

Analytical Reference Standard for Regioisomeric Purity Determination in Indazole Synthesis

Given the well-documented tautomeric equilibrium between 1H- and 2H-indazole forms [1], this N1-isopropyl-locked 1H-indazole provides a structurally unambiguous reference standard for developing HPLC, LC-MS, or NMR methods to distinguish 1-substituted from 2-substituted tetrahydroindazole regioisomers. This is particularly valuable for quality control in synthetic chemistry workflows where regioisomeric purity is critical for downstream biological activity. The compound's commercial availability at 95% purity from multiple vendors further supports its use as a qualified reference material.

Kinase Inhibitor and CNS-Targeted Compound Library Synthesis Building Block

The tetrahydroindazol-6-amine core is recognized as a privileged scaffold for kinase inhibitor design [1]. The target compound's primary amine enables diverse parallel library synthesis via amide coupling, reductive amination, or sulfonamide formation, while the N1-isopropyl group provides a defined lipophilic substituent that can be systematically varied. This makes it suitable for generating focused compound libraries for screening against kinase panels, GPCR targets, or CNS receptor families where the dopamine agonist pharmacophore established in US4276300A provides a rational starting hypothesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.